Cas no 129704-51-4 (Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)
![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride structure](https://ja.kuujia.com/scimg/cas/129704-51-4x500.png)
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-7493327
- CS-0130706
- 2408937-29-9
- 129704-51-4
- rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
- Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
-
- インチ: 1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1
- InChIKey: HPPCXEUTFZNZSG-LRACWOHVSA-N
- ほほえんだ: Cl.O(C)C([C@@H]1C[C@@H]2CN[C@H]1CC2)=O
計算された属性
- せいみつぶんしりょう: 205.0869564g/mol
- どういたいしつりょう: 205.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7493327-1.0g |
rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride |
129704-51-4 | 95% | 1.0g |
$1485.0 | 2024-05-23 | |
Enamine | EN300-7493327-5.0g |
rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride |
129704-51-4 | 95% | 5.0g |
$4309.0 | 2024-05-23 | |
Enamine | EN300-7493327-0.5g |
rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride |
129704-51-4 | 95% | 0.5g |
$1158.0 | 2024-05-23 | |
Enamine | EN300-7493327-2.5g |
rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride |
129704-51-4 | 95% | 2.5g |
$2912.0 | 2024-05-23 | |
Enamine | EN300-7493327-10.0g |
rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride |
129704-51-4 | 95% | 10.0g |
$6390.0 | 2024-05-23 | |
Enamine | EN300-7493327-0.1g |
rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride |
129704-51-4 | 95% | 0.1g |
$515.0 | 2024-05-23 | |
Aaron | AR028VGD-50mg |
rac-methyl(1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylatehydrochloride |
129704-51-4 | 95% | 50mg |
$498.00 | 2023-12-16 | |
Aaron | AR028VGD-250mg |
rac-methyl(1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylatehydrochloride |
129704-51-4 | 95% | 250mg |
$1036.00 | 2023-12-16 | |
Aaron | AR028VGD-10g |
rac-methyl(1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylatehydrochloride |
129704-51-4 | 95% | 10g |
$8812.00 | 2023-12-16 | |
Aaron | AR028VGD-100mg |
rac-methyl(1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylatehydrochloride |
129704-51-4 | 95% | 100mg |
$734.00 | 2023-12-16 |
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochlorideに関する追加情報
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride: A Comprehensive Overview
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride, with the CAS number 129704-51-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known as azabicycloalkanes, which have garnered considerable attention due to their unique structural properties and potential biological activities. The specific stereochemistry of this molecule, characterized by the (1S,4R,6R) configuration, makes it a subject of intense study for its potential applications in drug development.
The structural framework of Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride consists of a bicyclic system with an azetidine ring fused to a cyclohexane ring. This bicyclic core is a key feature that contributes to the compound's distinct chemical and biological properties. The presence of multiple stereocenters in the molecule allows for the exploration of various stereoisomers, each with potentially different pharmacological profiles. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations and applications.
In recent years, there has been growing interest in azabicycloalkanes due to their potential as scaffolds for the development of new therapeutic agents. The< strong>1S,4R,6R configuration of Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride has been specifically studied for its ability to interact with biological targets in unique ways. This compound has shown promise in preclinical studies as a potential lead for the development of drugs targeting various diseases.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Azabicycloalkanes have been found to exhibit properties that make them attractive candidates for drugs targeting central nervous system (CNS) disorders. The specific stereochemistry of Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride may contribute to its ability to cross the blood-brain barrier and interact with CNS receptors in a way that could lead to therapeutic benefits.
Recent research has also explored the antimicrobial properties of azabicycloalkanes. Studies have indicated that these compounds can interfere with bacterial cell wall synthesis and other vital metabolic processes, making them effective against a range of bacterial strains. Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride has been investigated for its potential as an antimicrobial agent, with promising results in preliminary screenings.
The synthesis of Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride involves complex organic reactions that require precise control over reaction conditions and stereochemistry. The synthesis typically involves the construction of the bicyclic core followed by functional group modifications to introduce the carboxylate and hydrochloride salts. Advances in synthetic methodologies have made it possible to produce this compound with high enantiomeric purity, which is crucial for its biological activity.
The pharmacokinetic properties of Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride have been studied to understand how it behaves within the body after administration. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for optimizing dosing regimens and predicting potential side effects.
One area where this compound shows particular promise is in the development of new antiviral drugs. Viruses are constantly evolving new mechanisms to evade existing treatments, making it essential to develop novel therapeutic strategies. The unique structure of Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride may allow it to interact with viral targets in ways that existing antiviral drugs cannot.
The future prospects for Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride are bright given its diverse range of potential applications and promising preclinical results。 As research continues,this compound is likely to play an increasingly important role in the development of new pharmaceuticals aimed at treating various diseases.
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